Product packaging for Bicyclo[2.1.0]pentan-1-amine(Cat. No.:)

Bicyclo[2.1.0]pentan-1-amine

Cat. No.: B12984686
M. Wt: 83.13 g/mol
InChI Key: VTFJELIQPFANMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.1.0]pentan-1-amine is a chemically unique bicyclic amine, also known as a housane, valued in scientific research for its highly strained structure and utility as a versatile building block in organic synthesis . This strained bicyclic framework can be considered a flattened analogue of cyclopentane with a fixed envelope conformation, making it a valuable 3D-shaped scaffold for designing novel molecules in medicinal chemistry and drug discovery . The primary amine group allows for further functionalization, enabling researchers to create a wide array of derivatives, such as complex secondary and tertiary amines, for use in developing new pharmaceuticals and advanced materials . The compound's mechanism of action in research contexts often involves its amine group forming hydrogen bonds and ionic interactions with biological targets, while the rigid, spatially oriented bicyclo[2.1.0]pentane core can significantly influence the binding affinity and metabolic stability of the resulting molecules . Bicyclo[2.1.0]pentane derivatives are increasingly recognized as useful benzene isosteres and conformational restraints in lead optimization . This product is intended for research applications in chemistry, biology, and material science and is strictly for in-vitro studies. It is not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B12984686 Bicyclo[2.1.0]pentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

bicyclo[2.1.0]pentan-1-amine

InChI

InChI=1S/C5H9N/c6-5-2-1-4(5)3-5/h4H,1-3,6H2

InChI Key

VTFJELIQPFANMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.1.0 Pentan 1 Amine and Its Derivatives

Strategies for Constructing the Bicyclo[2.1.0]pentane Skeleton

The construction of the strained bicyclo[2.1.0]pentane core is primarily achieved through thermal rearrangement and cycloaddition reactions. These methods leverage high-energy intermediates and precursors to facilitate the formation of the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings.

Thermal Rearrangement Approaches

Thermal rearrangements are a classic and effective method for synthesizing the bicyclo[2.1.0]pentane system. These reactions typically involve the extrusion of a small molecule, such as nitrogen, from a larger bicyclic precursor to induce ring contraction and formation of the desired housane structure.

One of the foundational methods for generating the bicyclo[2.1.0]pentane skeleton is the thermal decomposition (pyrolysis) of 2,3-diazabicyclo[2.2.1]hept-2-ene (DBH) and its derivatives. smolecule.comthieme-connect.de This reaction proceeds through the extrusion of molecular nitrogen upon heating, leading to the formation of a cyclopentane-1,3-diyl biradical intermediate. thieme-connect.deresearchgate.netsemanticscholar.org This intermediate subsequently undergoes ring closure to yield the bicyclo[2.1.0]pentane product. thieme-connect.de

The mechanism of this thermal deazetization has been a subject of extensive study. Theoretical calculations and experimental evidence suggest that the rate-limiting step involves a synchronous cleavage of the two carbon-nitrogen bonds, forming the biradical intermediate. researchgate.netsemanticscholar.org Stereochemical studies using deuterium-labeled DBH derivatives have shown a notable preference for a double inversion of stereochemistry at the bridgehead carbons during the formation of the bicyclo[2.1.0]pentane product, a phenomenon attributed to nonstatistical dynamical effects. researchgate.netresearchgate.net

The reaction conditions typically require elevated temperatures. For instance, heating 2,3-diazabicyclo[2.2.1]hept-2-ene at 160-170°C can produce bicyclo[2.1.0]pentane in high yield. thieme-connect.de Flash vacuum pyrolysis (FVP) is another effective technique. researchgate.net

Table 1: Pyrolysis of 2,3-Diazabicyclo[2.2.1]hept-2-ene Derivatives

PrecursorConditionsProductYieldReference
2,3-Diazabicyclo[2.2.1]hept-2-ene160°C, 48h or 170°C, 15hBicyclo[2.1.0]pentane94% thieme-connect.de
exo-5,6-dideutero-2,3-diaza-bicyclo[2.2.1]hept-2-eneThermal2,3-dideuterobicyclo[2.1.0]pentaneN/A researchgate.net
7,7-diethoxy-2,3-diazabicyclo[2.2.1]hept-2-ene-d2Flash Vacuum Pyrolysis (365°C)5,5-diethoxybicyclo[2.1.0]pentane-d2N/A researchgate.net

The Wolff rearrangement is a powerful reaction in organic synthesis where an α-diazocarbonyl compound is converted into a ketene (B1206846) through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.org This methodology can be applied to the synthesis of bicyclo[2.1.0]pentane derivatives, particularly through ring contraction of larger cyclic α-diazoketones. rsc.orgchem-station.com

The reaction can be induced thermally, photochemically, or through transition metal catalysis, with silver(I) catalysts being commonly used. wikipedia.orgorganic-chemistry.org When a cyclic α-diazoketone is subjected to Wolff rearrangement conditions, it contracts by one carbon, forming a strained ring system. For example, the thermal ring contraction of the 3-diazo derivative of bicyclo[3.1.0]hexan-2-one leads to various esters and amides of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.org

A related process, the vinylogous Wolff rearrangement of β,γ-unsaturated diazoketones, proceeds through a highly strained bicyclo[2.1.0]pentanone intermediate. d-nb.info This intermediate arises from an intramolecular carbenoid addition to the double bond, which then fragments to yield a β,γ-unsaturated ketene. d-nb.info The ketene can be trapped by nucleophiles like alcohols or amines to form the corresponding carboxylic acid derivatives. wikipedia.orgd-nb.info

Table 2: Bicyclo[2.1.0]pentane Synthesis via Wolff Rearrangement

Starting MaterialRearrangement TypeKey Intermediate/ProductReference
3-Diazo-bicyclo[3.1.0]hexan-2-oneThermal Wolff RearrangementBicyclo[2.1.0]pentane-2-carboxylic acid derivatives rsc.org
β,γ-Unsaturated diazoketoneVinylogous Wolff RearrangementBicyclo[2.1.0]pentanone d-nb.info
Cyclic α-diazoketonePhotochemical Wolff Rearrangement2-(Oxomethylene)bicyclo[2.1.0]pentane thieme-connect.de

Cycloaddition-Based Syntheses

Cycloaddition reactions provide a convergent and modular approach to the bicyclo[2.1.0]pentane skeleton. These methods typically involve the reaction of a three-membered ring (cyclopropene) with an alkene component to construct the fused four-membered ring.

The [2+2] photocycloaddition between a cyclopropene (B1174273) and an alkene is a direct and attractive method for forming the bicyclo[2.1.0]pentane core. acs.orgnih.gov This reaction can be initiated by direct irradiation or through photosensitization, often using a triplet-sensitizer under visible light (e.g., blue LED) irradiation. acs.orgcdnsciencepub.com

The mechanism proceeds via the formation of a 1,4-diradical intermediate after the initial bond formation between the excited cyclopropene and the alkene. acs.org This diradical then undergoes ring closure to yield the final housane product. acs.org The reaction is often highly diastereoselective, and when enantioenriched cyclopropenes are used, the cycloaddition can proceed with enantioretention, preserving the stereochemistry of the starting material. acs.orgnih.gov

This strategy has been successfully applied to the reaction of various cyclopropenes with electron-deficient alkenes, such as N-substituted maleimides, dimethyl fumarate, and maleic anhydride. acs.orgrsc.orgcdnsciencepub.com Recent advancements have focused on intramolecular versions of this reaction to create fused-housane derivatives with high stereoselectivity. nih.gov

Table 3: Examples of [2+2] Photocycloaddition for Housane Synthesis

Cyclopropene ReactantAlkene ReactantConditionsKey FeatureReference
Aryl-substituted cyclopropenesElectron-deficient alkenesBlue LED, photocatalyst, -40°CHigh regioselectivity and diastereoselectivity acs.org
Cyclopropenes with a styryl groupIntramolecular alkeneVisible lightCompletely stereoselective, forms fused-housanes nih.gov
1,2,3-triphenylcyclopropeneFumaronitrile / MaleonitrileIrradiation of charge-transfer complexFormation of multiple bicyclo[2.1.0]pentane adducts cdnsciencepub.com

Recent advances have combined transition metal catalysis with photocycloaddition in a powerful two-step, one-pot sequence to generate highly functionalized bicyclo[2.1.0]pentanes. acs.orgnih.gov This tandem process begins with the silver(I)- or gold(I)-catalyzed cyclopropenation of an alkyne with a diazoacetate. acs.orgsmolecule.com

In this first step, the catalyst generates a metal-carbene intermediate from the diazo compound, which then reacts with the alkyne in a [2+1] cycloaddition to form a substituted cyclopropene in situ. acs.orgsmolecule.com Without isolation, this cyclopropene intermediate is then subjected to the conditions for a [2+2] photocycloaddition with an electron-deficient alkene, as described in the previous section. acs.org

This sequential approach is highly efficient and allows for the rapid construction of complex housane structures from readily available alkynes, diazo compounds, and alkenes. acs.org The use of chiral gold or rhodium catalysts in the initial cyclopropenation step enables the synthesis of enantioenriched cyclopropenes, which then leads to the formation of enantioenriched bicyclo[2.1.0]pentane products with high fidelity. acs.org

Table 4: Tandem Cyclopropenation/[2+2] Photocycloaddition

Catalyst System (Step 1)Reactants (Step 1)Reactant (Step 2)Key OutcomeReference
Silver triflate (AgOTf)1,2-disubstituted alkynes + aryldiazoacetatesElectron-deficient alkeneEffective for disubstituted alkynes acs.org
Chiral Gold catalystsDisubstituted alkynes + aryldiazoacetatesElectron-deficient alkeneEnantioselective synthesis of cyclopropenes acs.org
Dirhodium catalysts (e.g., Rh₂(S-DOSP)₄)Monosubstituted alkynes + aryldiazoacetatesElectron-deficient alkeneHigh asymmetric induction for monosubstituted alkynes acs.org

Intramolecular Cyclization and Ring Contraction Reactions

The construction of the strained bicyclic housane system can be efficiently achieved through intramolecular reactions that form the critical central bond. These methods often start from more readily available five-membered ring precursors.

A robust and scalable method for synthesizing 1,3-disubstituted bicyclo[2.1.0]pentane derivatives relies on the intramolecular cyclization of functionalized cyclopentane (B165970) carboxylates. enamine.netacs.org This approach utilizes a strong, non-nucleophilic base, lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the formation of the bicyclic core. semanticscholar.orgresearchgate.netresearchgate.net

The process begins with a trisubstituted cyclopentane carboxylate precursor, which contains a leaving group (such as a halide) at the C-4 position and an additional substituent at the C-3 position. enamine.netacs.orgresearchgate.net Treatment with an excess of LiHMDS in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-70°C, gradually warming to room temperature) induces an intramolecular nucleophilic substitution, where the enolate formed attacks the carbon bearing the leaving group, thus constructing the central bond of the housane skeleton. researchgate.netchemrxiv.org This synthetic sequence has proven to be highly diastereoselective, allowing for the controlled preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids on a scale of up to 80 grams. enamine.netresearchgate.netresearchgate.net

Precursor TypeBaseKey ConditionsProductScaleDiastereoselectivity
Trisubstituted cyclopentane carboxylateLiHMDSTHF, -70°C to rtcis- and trans-1,3-disubstituted housane-1-carboxylic acidsUp to 80 gHigh

The Electrophilic Double Bond Desymmetrization – Intramolecular Enolate Alkylation (EDIEA) sequence is another powerful strategy for the synthesis of 1,3-disubstituted housanes from cyclopentane-based starting materials. researchgate.netchemrxiv.org This method offers an efficient pathway to create the bicyclic framework by carefully controlling the introduction of functional groups. researchgate.net

The EDIEA process involves two key steps:

Electrophilic Double Bond Desymmetrization : An electrophilic functionalization is performed on the double bond of a cyclopentene (B43876) precursor. This step breaks the symmetry of the starting material and installs the necessary functionalities for the subsequent cyclization.

Intramolecular Enolate Alkylation : Following the initial functionalization, a base is used to generate an enolate, which then undergoes an intramolecular alkylation to form the central C1-C4 bond of the bicyclo[2.1.0]pentane system. researchgate.netchemrxiv.org

This methodology has been successfully applied to the synthesis of a variety of bridged and fused bicyclic systems, demonstrating its versatility and efficiency in constructing complex molecular architectures. chemrxiv.org

Stereoselective Synthesis of Bicyclo[2.1.0]pentane Derivatives

Due to the stereogenic centers created during the formation of the housane core, controlling the stereochemical outcome is of paramount importance. Several advanced methods have been developed to achieve high levels of stereoselectivity.

High diastereoselectivity is a key feature of modern housane synthesis. The aforementioned LiHMDS-mediated intramolecular cyclization, for instance, provides excellent control, yielding either cis or trans isomers depending on the stereochemistry of the cyclopentane precursor. enamine.netacs.orgresearchgate.net

Beyond this, photochemical methods have emerged as a powerful tool. A highly diastereoselective catalytic strategy utilizes visible light and an organic dye as a photocatalyst for the [2+2] cycloaddition of cyclopropenes and alkenes. rsc.orgrsc.org This reaction efficiently produces polysubstituted housanes, capable of creating up to three contiguous all-carbon quaternary centers with high diastereocontrol. rsc.orgchemrxiv.org

Another prominent diastereoselective method is a two-step sequence involving:

Silver- or gold-catalyzed cyclopropenation of alkynes with aryldiazoacetates to form cyclopropene intermediates. acs.orgnih.gov

An intermolecular [2+2] photocycloaddition between the cyclopropene and an electron-deficient alkene, irradiated with blue LEDs at low temperatures (-40 °C). acs.orgresearchgate.net

This sequential approach provides highly functionalized housanes with excellent regio- and diastereocontrol. acs.org

MethodKey FeaturesStereochemical Outcome
LiHMDS-mediated cyclizationBase-induced intramolecular SN2High diastereoselectivity (cis/trans)
Photocatalytic [2+2] CycloadditionVisible light, organic dye photocatalystHigh diastereoselectivity, creates multiple quaternary centers rsc.orgrsc.org
Sequential Cyclopropenation/[2+2] CycloadditionAg/Au catalysis then blue LED irradiationHigh regio- and diastereoselectivity acs.org
Paterno-Buchi ReactionPhotochemical reactionHighly diastereoselective synthesis of spiro-oxa-housanes rsc.orgrsc.org

Achieving enantioselectivity in housane synthesis is a significant challenge. A highly effective strategy involves the use of enantioenriched starting materials in photochemical reactions that proceed with a high degree of stereochemical fidelity. Specifically, the intermolecular [2+2] photocycloaddition of enantioenriched cyclopropenes with alkenes occurs with complete enantioretention. acs.orgnih.govresearchgate.net

The mechanism of this reaction involves the photosensitized formation of a 1,4-triplet diradical intermediate. acs.orgsmolecule.com Crucially, this diradical undergoes very rapid intersystem crossing to the corresponding singlet diradical, which then collapses to form the bicyclo[2.1.0]pentane product. smolecule.com This process occurs without any competing reactions that could scramble the stereochemistry, such as the opening of the cyclopropane ring. acs.org The preservation of the stereochemical integrity from the chiral cyclopropene precursor to the final housane product makes this a reliable method for stereocontrolled synthesis. smolecule.com

Introduction of the Amine Functionality

The synthesis of the target molecule, bicyclo[2.1.0]pentan-1-amine, requires the introduction of an amine group at a bridgehead carbon. This is typically accomplished through the chemical transformation of a precursor functional group, most commonly a carboxylic acid, located at the C-1 position.

The synthetic routes described previously, such as the LiHMDS-mediated intramolecular cyclization of cyclopentane carboxylates, provide direct access to bicyclo[2.1.0]pentane-1-carboxylic acids. enamine.netacs.orgresearchgate.net These carboxylic acid derivatives serve as ideal precursors for the installation of the amine group. The conversion of the carboxylic acid to a primary amine can be achieved using several classic name reactions of organic chemistry, including:

Curtius Rearrangement : This reaction involves the conversion of a carboxylic acid to an acyl azide (B81097), which then thermally rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine.

Schmidt Reaction : A carboxylic acid reacts with hydrazoic acid (HN₃) under acidic conditions to form the primary amine, with the loss of carbon dioxide and nitrogen gas.

Hofmann Rearrangement : This method converts a primary amide, which can be readily synthesized from the carboxylic acid, into a primary amine with one fewer carbon atom via treatment with bromine or chlorine in the presence of a strong base.

These well-established transformations provide reliable pathways to convert the synthetically accessible housane-1-carboxylic acids into the desired this compound, completing the synthesis of this valuable chemical entity.

Nitrogen Deletion Strategies from Azabicyclo[2.1.1]hexanes

A promising strategy for the synthesis of bridge-functionalized bicyclo[1.1.1]pentanes (BCPs), which share structural similarities with bicyclo[2.1.0]pentanes, involves a "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) through a nitrogen-deleting skeletal edit. escholarship.orgresearchgate.netchemrxiv.orgnih.gov This approach leverages the controlled extrusion of a nitrogen atom from a pre-formed aza-BCH core to generate the highly strained bicyclic framework.

The nitrogen deletion is accomplished through the formation of an isodiazene, which then undergoes dinitrogen extrusion and radical recombination to yield the desired bicyclo[1.1.1]pentane framework. nih.gov A variety of reagents have been explored for this transformation. For instance, the use of a sulfuryl azide transfer reagent followed by treatment with LiOt-Bu has been shown to be effective. escholarship.org An O-diphenylphosphinylhydroxylamine-promoted N-atom deletion process has also been reported as an efficient method for this skeletal editing strategy. acs.org

This methodology has been successfully applied to the synthesis of various bridge-functionalized BCPs, demonstrating its potential for creating structurally diverse molecules. escholarship.orgnih.gov The tolerance of this method to a range of functional groups allows for the preparation of substituted bicyclic cores that can be further derivatized. escholarship.orgchemrxiv.org

Table 1: Examples of Nitrogen Deletion from Azabicyclo[2.1.1]hexanes to Yield Bicyclo[1.1.1]pentanes

Starting Aza-BCH Reagents and Conditions Product BCP Yield (%) Reference

Derivatization Pathways for Amine Installation on Bicyclo[2.1.0]pentane Scaffolds

The direct installation of an amine group onto a pre-existing bicyclo[2.1.0]pentane (also known as housane) scaffold is a challenging transformation due to the strained nature of the molecule. acs.org However, several synthetic strategies for the preparation of functionalized housanes have been developed, which can serve as precursors for the introduction of an amine functionality. researchgate.netenamine.netresearchgate.netnih.gov

One approach involves the synthesis of bicyclo[2.1.0]pentane carboxylic acids. enamine.netnih.gov These derivatives can be prepared through methods such as the intramolecular cyclization of substituted cyclopentane carboxylates. enamine.netnih.gov The resulting carboxylic acid can then potentially be converted to an amine through standard functional group interconversions, such as the Curtius, Hofmann, or Schmidt rearrangements.

Another versatile method for constructing highly functionalized housanes is through sequential [2+1] and [2+2] cycloadditions. acs.org This approach allows for the stereoselective synthesis of housanes with various substituents. The substituents introduced through this method could be chosen to facilitate subsequent conversion to an amine group.

Furthermore, the development of synthetic routes to 1,3-disubstituted housane derivatives provides access to bicyclic γ-amino acids, which are analogs of γ-aminobutyric acid (GABA). enamine.netnih.gov These compounds inherently contain the desired amine functionality as part of their structure.

While direct amination of the bicyclo[2.1.0]pentane core remains a synthetic hurdle, the existing methodologies for the synthesis of functionalized housanes provide viable indirect routes to access this compound and its derivatives.

Table 2: Synthetic Approaches to Functionalized Bicyclo[2.1.0]pentanes as Precursors for Amines

Synthetic Method Precursor Resulting Bicyclo[2.1.0]pentane Derivative Potential Amine Synthesis Route Reference
Intramolecular Cyclization Trisubstituted cyclopentane carboxylate Bicyclo[2.1.0]pentane carboxylic acid Curtius, Hofmann, or Schmidt rearrangement enamine.netnih.gov
Sequential [2+1] and [2+2] Cycloadditions Alkynes and electron-deficient alkenes Highly functionalized bicyclo[2.1.0]pentanes Functional group interconversion of substituents acs.org
LiHMDS-mediated Intramolecular Cyclization Trisubstituted cyclopentane carboxylates Bicyclic γ-amino acids Direct synthesis of amine-containing derivative enamine.netnih.gov

Strain-Release Amination Utilizing Bicyclo[2.1.0]pentane Derivatives

Strain-release amination is a powerful strategy that harnesses the high ring strain of small bicyclic molecules to drive the formation of new carbon-nitrogen bonds. nih.govbaranlab.org This approach has been successfully applied to various "spring-loaded" reagents, such as bicyclo[1.1.0]butanes and [1.1.1]propellane, for the direct introduction of amine-containing motifs. nih.govnih.gov

The application of this methodology to bicyclo[2.1.0]pentane derivatives has also been investigated. The central bond of these highly strained molecules can be cleaved by nucleophiles, including amines, leading to the formation of functionalized cyclopentane derivatives. nih.govacs.org However, the reactivity of bicyclo[2.1.0]pentane derivatives in strain-release amination is generally lower than that of their more strained bicyclo[1.1.0]butane counterparts. nih.govacs.org

For instance, the addition of dibenzylamine (B1670424) to bicyclo[1.1.0]butane sulfones proceeds at ambient temperature, whereas the analogous reaction with bicyclo[2.1.0]pentane sulfones requires heating to 80 °C to afford the corresponding cyclopentylamine (B150401) product. nih.govacs.org This difference in reactivity is attributed to a combination of strain release energies and delocalization effects in the transition state. nih.govacs.org

Despite the higher activation barrier, strain-release amination of bicyclo[2.1.0]pentane derivatives remains a viable, albeit less facile, method for the synthesis of cyclopentylamines with specific substitution patterns. The reaction allows for the formal C-C bond activation and the incorporation of medicinally relevant bioisosteres. baranlab.org

Table 3: Comparison of Reactivity in Strain-Release Amination

Strained Bicyclic Compound Amine Nucleophile Reaction Conditions Product Reference
Bicyclo[1.1.0]butane sulfone Dibenzylamine Ambient temperature Cyclobutylamine derivative nih.govacs.org
Bicyclo[2.1.0]pentane sulfone Dibenzylamine 80 °C Cyclopentylamine derivative nih.govacs.org

Mechanistic Investigations of Bicyclo 2.1.0 Pentane Reactivity

Thermal Isomerization Pathways

Thermal activation of bicyclo[2.1.0]pentane provides sufficient energy to overcome significant activation barriers, leading to isomerization through cleavage of its strained carbon-carbon bonds. These reactions proceed through biradical intermediates, and the specific pathway followed is often dependent on the reaction temperature. smolecule.com

The thermal rearrangement of bicyclo[2.1.0]pentane can yield two primary products: cyclopentene (B43876) and, at higher temperatures, 1,4-pentadiene (B1346968). rsc.orgrsc.org The isomerization to cyclopentene is a well-studied process that is believed to proceed via the initial cleavage of the central C1–C4 bond to form a cyclopentane-1,3-diyl biradical intermediate. rsc.org A subsequent nih.govacs.org hydrogen shift within this intermediate leads to the formation of the more stable cyclopentene. rsc.org

Computational and experimental studies have established the activation energies for these transformations. rsc.org The interconversion of exo- and endo-substituted bicyclo[2.1.0]pentanes, which also proceeds through the C1-C4 bond cleavage, has a lower activation barrier than the isomerization to cyclopentene. rsc.org This suggests that the hydrogen migration step is part of the rate-determining process for the latter reaction. rsc.org At higher temperatures, a different pathway becomes accessible, leading to the formation of 1,4-pentadiene with a higher activation energy. rsc.org

Activation Energies for Thermal Isomerizations of Bicyclo[2.1.0]pentane Derivatives
ReactionActivation Energy (kJ mol-1)Reference
Isomerization to Cyclopentene190.7 ± 1.7 to 195.0 ± 4.2 rsc.org
Isomerization to 1,4-Pentadiene218.8 ± 2.5 rsc.org
exo- → endo-2-methylbicyclo[2.1.0]pentane Interconversion161.7 ± 3.3 rsc.org
endo- → exo-2-methylbicyclo[2.1.0]pentane Interconversion163.8 ± 3.3 rsc.org

The cleavage of the central, or "bridge," C1–C4 bond is a fundamental step in the thermal reactivity of bicyclo[2.1.0]pentane and its derivatives. rsc.orgnih.gov This bond is exceptionally weak due to the high ring strain, and its homolytic scission initiates many rearrangements. nih.govnih.govpnas.org For instance, the thermal epimerization observed in spiro-substituted bicyclo[2.1.0]pentanes at approximately 80°C is initiated by the cleavage of this central bond, leading to a "bridge flip." nih.govnih.govpnas.org

The stability of bicyclo[2.1.0]pentane derivatives and their tendency to undergo this bond cleavage have been examined in various contexts. researchgate.netcdnsciencepub.com The process is often the precursor to subsequent, more complex rearrangements that yield isomeric products. nih.gov The ease of this cleavage is a direct consequence of the strain inherent in the housane framework. epa.gov

Cycloaddition Reaction Mechanisms

Bicyclo[2.1.0]pentane and its derivatives participate in [2+2] cycloaddition reactions, which are believed to proceed through diradical intermediates. smolecule.comresearchgate.net These reactions can be initiated thermally or photochemically. smolecule.comnih.gov In photosensitized [2+2] cycloadditions, a triplet sensitizer (B1316253) transfers energy to the cyclopropene (B1174273) moiety (within a bicyclo[2.1.0]pentane derivative), leading to the formation of a 1,2-triplet diradical. acs.orgsmolecule.com

This diradical intermediate then undergoes intermolecular carbon-carbon bond formation with an alkene to form a 1,4-triplet diradical. acs.org Following intersystem crossing to the corresponding singlet diradical, an intramolecular ring closure occurs to yield the final bicyclo[2.1.0]pentane product. acs.orgsmolecule.com The stability of the diradical intermediate plays a crucial role in determining the major product formed. researchgate.net Computational studies on the triplet-state reactions of 1,4-pentadiene show that both [2+2] cycloadditions and di-pi-methane rearrangements proceed through cyclic biradical intermediates formed on the triplet surface. nih.gov The formation of these diradical intermediates is a key mechanistic feature of these cycloaddition reactions. csic.es

When bicyclo[2.1.0]pentane reacts with electron-deficient acetylenes, a competition between cycloaddition and ene-type reactions is observed. capes.gov.brkisti.re.kr The specific pathway taken depends on the reaction conditions and the nature of the substrates. In some cases, irradiation of a charge-transfer complex between a cyclopropene derivative and an electron-deficient alkene (like fumaronitrile) can lead to both cycloaddition products and a photoene product. cdnsciencepub.com This highlights the fine balance between these two competing reaction pathways. The mechanistic details of these competitive processes are complex and have been the subject of considerable investigation. capes.gov.brrsc.orgnih.gov

Electrophilic Reactions and Functionalization

The hydroxylation of bicyclo[2.1.0]pentane has been studied as a model to understand the mechanisms of enzymes like cytochrome P-450. nih.govwayne.eduacs.org The generally accepted "oxygen rebound" mechanism involves two main steps. First, a hydrogen atom is abstracted from the substrate by an oxoiron species, forming a carbon radical and a hydroxyferryl complex. wayne.edu Second, a rapid collapse of this complex occurs, transferring a hydroxyl group to the carbon radical to form the alcohol product. wayne.edu

Studies on the cytochrome P-450-catalyzed hydroxylation of bicyclo[2.1.0]pentane show a high degree of stereoselectivity. nih.gov There is a predominant abstraction of the endo-hydrogen, and the hydroxyl group is added almost exclusively to the same endo face. nih.govwayne.edu This endo-selectivity was initially attributed to constraints within the enzyme's active site, but computational and experimental studies suggest it is an inherent stereoelectronic feature of the bicyclo[2.1.0]pentane system itself. nih.govwayne.edu Ab initio molecular orbital calculations have shown that the transition state for abstracting the endo hydrogen by a hydroxyl radical is favored over the exo hydrogen. wayne.edu

The stereoselectivity and reactivity observed in electrophilic reactions of bicyclo[2.1.0]pentane can be attributed to the stabilization of transition states by the cyclopropylcarbinyl system. wayne.edu The cyclopropylcarbinyl cation is a well-known stabilized carbocation, and this type of stabilization can also be significant in radical and transition state structures.

In the hydroxylation of bicyclo[2.1.0]pentane, the preference for endo attack is explained by cyclopropylcarbinyl stabilization of the transition states. wayne.edu During hydrogen abstraction, the transition state benefits from delocalization involving the adjacent cyclopropyl (B3062369) ring. wayne.edu This stabilization lowers the energy of the endo-attack pathway compared to the exo-attack pathway. wayne.edu For example, calculations show that the transition state for endo hydrogen abstraction by an OH radical is favored by 1.4 kcal/mol over exo abstraction. wayne.edu Similarly, the transition state for trapping the endo radical is lower in energy than for the exo radical. wayne.edu This stabilization is reflected in the geometry of the transition states, where changes in bond lengths indicate delocalization of the radical or positive charge into the cyclopropane (B1198618) ring. wayne.edu

Calculated Energy Differences in Bicyclo[2.1.0]pentane Reactions
Reaction/StateFavored Isomer/PositionEnergy Difference (kcal/mol)Reference
Hydrogen Abstraction by OH radicalendo1.4 wayne.edu
Radical Trapping by H₂Sendo1.5 wayne.edu
Concerted Oxygen Insertion (with H₂OO)endo1.3 wayne.edu

Computational and Theoretical Studies on Bicyclo 2.1.0 Pentane Systems

Electronic Structure Calculations

The electronic structure of bicyclo[2.1.0]pentane, also known as housane, and its derivatives has been a subject of sophisticated computational studies, employing a range of methodologies to elucidate their complex behavior.

CASPT2-g3 and CASSCF Methodologies Applied to Housane Isomerizations

High-level multireference computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected version (CASPT2), have been instrumental in understanding the thermal isomerizations of housane. rsc.org These methods are particularly well-suited for studying reactions that involve diradical intermediates or transition states, which are common in the chemistry of strained ring systems.

Theoretical studies have focused on key thermal reactions of bicyclo[2.1.0]pentane, including its isomerization to cyclopentene (B43876) and 1,4-pentadiene (B1346968). rsc.org These calculations provide valuable insights into the electronic changes that occur during these transformations. The CASSCF method is first used to obtain a qualitatively correct description of the electronic wave function, especially in cases where electron correlation is strong. Subsequently, the CASPT2 method is employed to incorporate dynamic electron correlation, leading to more accurate energy predictions. rsc.org

Calculated Reaction Energies and Barrier Heights for Bicyclo[2.1.0]pentane Isomerizations (kcal/mol)
ReactionMethodΔErxnEa
Bicyclo[2.1.0]pentane → CyclopenteneCASPT2-g3//CASSCF(6,6)-26.138.7
Bicyclo[2.1.0]pentane → 1,4-PentadieneCASPT2-g3//CASSCF(6,6)-16.549.5

Density Functional Theory (DFT) Studies of Radical Cations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of radical cations derived from bicyclo[2.1.0]pentane systems. Specifically, the PBE0 hybrid functional combined with the 6-311G** basis set has been successfully used to study the 1,2-shift rearrangement reactivity in these radical cations. nih.govacs.org

A key aspect of these studies is the evaluation of hyperconjugation by calculating 1H hyperfine coupling constants (hfccs). nih.govacs.org The calculated hfccs show good agreement with experimental values, validating the computational approach. nih.gov These calculations have revealed that the endo β-hydrogen on the methylene (B1212753) bridge of housane radical cations exhibits the largest hyperconjugative interaction. This strong interaction weakens the endo C-H bond, facilitating its migration in the 1,2-shift reaction that leads to the formation of cyclopentene radical cations. nih.gov

Calculated and Experimental Hyperfine Coupling Constants (in Gauss) for the Bicyclo[2.1.0]pentane Radical Cation
PositionCalculated (PBE0/6-311G**)Experimental
Bridgehead-H+28.3+29.0
endo-CH2-H+56.2+57.0
exo-CH2-H+1.8Not Resolved

Analysis of Energetics and Transition States

Understanding the energetics and transition states of bicyclo[2.1.0]pentane rearrangements is fundamental to predicting their reaction pathways and rates.

Potential Energy Surfaces and Barrier Heights in Reaction Pathways

Computational studies have mapped out the potential energy surfaces (PES) for various reactions of bicyclo[2.1.0]pentane, providing detailed information about the energy landscape that governs its chemical transformations. A significant focus has been the thermal isomerization to cyclopentene. annualreviews.org The PES for this reaction shows a concerted pathway with a high-energy transition state that possesses significant biradical character. capes.gov.br

The barrier height for this isomerization has been a subject of both experimental and theoretical investigation. Computational methods, ranging from DFT to high-level ab initio calculations, have been employed to accurately predict this value. For instance, the activation energy for the thermal isomerization of bicyclo[2.1.0]pent-2-ene to cyclopentadiene (B3395910) has been experimentally determined to be approximately 26.88 kcal/mol. rsc.org Theoretical calculations on the parent bicyclo[2.1.0]pentane system provide barrier heights that are in reasonable agreement with experimental findings for related derivatives. rsc.org

Calculated Barrier Heights for Bicyclo[2.1.0]pentane Rearrangements (kcal/mol)
ReactionComputational MethodBarrier Height (Ea)
Bicyclo[2.1.0]pentane → CyclopenteneCASPT2-g3//CASSCF38.7
Bicyclo[2.1.0]pent-2-ene → CyclopentadieneExperimental26.88 ± 0.32

Kinetic and Thermodynamic Analysis of Rearrangement Reactions

The kinetics of the thermal rearrangements of bicyclo[2.1.0]pentane derivatives have been studied to determine their activation parameters, including the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. nih.govnih.gov These parameters provide deeper insight into the nature of the transition states. For instance, the thermal "bridge flip" epimerization of spiro bicyclo[2.1.0]pentane-5,2′-methylenecyclopropanes, which is initiated by the cleavage of the bridge bond, occurs at around 80°C. nih.gov

Thermodynamic analysis of these rearrangements helps to understand the relative stability of the reactants, products, and intermediates. The high strain energy of the bicyclo[2.1.0]pentane ring system is a major driving force for its isomerization to less strained products like cyclopentene. smolecule.com Computational studies have been employed to calculate the thermodynamic properties of these reactions, which are often in good agreement with experimental data where available.

Activation Parameters for the Thermal Isomerization of Bicyclo[2.1.0]pent-2-ene
ParameterValue
Activation Energy (Ea)26.88 ± 0.32 kcal/mol
Pre-exponential Factor (log A, s-1)14.21 ± 0.20

Molecular Orbital and Bonding Analysis

The unique reactivity of bicyclo[2.1.0]pentane is deeply rooted in its electronic structure and bonding. Molecular orbital (MO) theory and Natural Bond Orbital (NBO) analysis have been used to rationalize its chemical behavior.

The bonding in bicyclo[2.1.0]pentane is characterized by significant "bent bond" character, a consequence of the high ring strain. smolecule.com This means that the electron density of the C-C bonds is displaced from the internuclear axis, leading to weaker bonds and increased p-character. This feature makes the molecule susceptible to reactions with both electrophiles and nucleophiles.

NBO analysis has been employed to quantify the extent of delocalization and hyperconjugative interactions within the molecule. nih.gov For example, in the bicyclo[2.1.0]pentane radical cation, hyperconjugative interactions between the C-H σ bonds and the singly occupied molecular orbital (SOMO) play a crucial role in stabilizing the system and directing its rearrangement pathways. nih.govacs.org The Highest Occupied Molecular Orbital (HOMO) of bicyclo[2.1.0]pentane is a key factor in its cycloaddition reactions, while the Lowest Unoccupied Molecular Orbital (LUMO) governs its reactivity towards nucleophiles. The shapes and energies of these frontier orbitals provide a qualitative understanding of the molecule's reactivity patterns.

Stereoelectronic Requirements for Cation Stabilization

A key factor in the stabilization of carbocations is the ability of adjacent groups to donate electron density to the electron-deficient center. libretexts.org This can occur through inductive effects and hyperconjugation. In the case of a bicyclo[2.1.0]pentan-1-yl cation, the geometry of the ring system imposes significant constraints on the alignment of orbitals, which is critical for effective hyperconjugative stabilization.

The rigid, bicyclic structure of the bicyclo[2.1.0]pentane core dictates specific spatial relationships between the vacant p-orbital of the carbocation and the neighboring C-C and C-H bonds. For optimal hyperconjugative stabilization, a parallel alignment between the donating sigma bond orbital and the empty p-orbital is required. The unique geometry of the bicyclo[2.1.0]pentane system may enforce conformations that either enhance or diminish this overlap compared to more flexible acyclic or monocyclic systems.

The presence of an amino group at the 1-position introduces additional electronic effects. The nitrogen atom's lone pair can, in principle, stabilize the adjacent carbocation through resonance. However, this interaction is highly dependent on the orbital alignment. For effective resonance stabilization, the p-orbital of the nitrogen must be able to overlap with the empty p-orbital of the carbocationic center. The rigid nature of the bicyclo[2.1.0]pentane skeleton may restrict the necessary rotation to achieve optimal orbital overlap for resonance delocalization.

Computational Analysis of Proton Affinities in Related Azabicyclic Systems

The proton affinity (PA) of a molecule is a fundamental measure of its gas-phase basicity. Computational methods provide a powerful tool for determining the proton affinities of molecules, including complex bicyclic systems. While specific computational data for bicyclo[2.1.0]pentan-1-amine is not extensively documented in the searched literature, studies on closely related azabicyclic isomers, namely 1-azabicyclo[2.1.0]pentane and 2-azabicyclo[2.1.0]pentane, offer valuable comparative insights.

A comprehensive computational study on the enthalpies of formation and proton affinities of various C4H7N compounds has provided calculated proton affinity values for these isomers. oberlin.edu The proton affinities were determined using standard computational methods, which involve calculating the standard enthalpies of the neutral and protonated species. oberlin.edu

The calculated proton affinities for these related azabicyclic systems are presented in the table below.

CompoundCalculated Proton Affinity (kJ/mol)
1-Azabicyclo[2.1.0]pentane930.9
2-Azabicyclo[2.1.0]pentane941.0

These values indicate that both 1-azabicyclo[2.1.0]pentane and 2-azabicyclo[2.1.0]pentane are strong bases in the gas phase. The difference in their proton affinities can be attributed to the structural and electronic differences arising from the position of the nitrogen atom within the bicyclic framework.

Stereochemical and Conformational Aspects of Bicyclo 2.1.0 Pentane 1 Amine

Intrinsic Stereochemistry of the Bicyclo[2.1.0]pentane Core (Cis-Fusion)

The fundamental stereochemical feature of the bicyclo[2.1.0]pentane system is the fusion of the cyclopropane (B1198618) and cyclobutane (B1203170) rings in a cis configuration. This arrangement is not a matter of isomeric preference but a structural necessity imposed by the significant ring strain of the molecule. The small ring sizes make the formation of a trans-fused isomer sterically impossible. wikipedia.org

This inherent cis-fusion means that the bicyclo[2.1.0]pentane molecule is a meso compound, possessing a plane of symmetry. Formally, it can be described with (1R,4S) absolute stereochemistry. wikipedia.org This intrinsic stereochemistry is the foundation upon which the stereocontrol of substituent placement is built during synthetic transformations.

Diastereomeric Control in Synthesis of Substituted Bicyclo[2.1.0]pentanes

The synthesis of substituted bicyclo[2.1.0]pentane derivatives, which are precursors to or analogs of bicyclo[2.1.0]pentan-1-amine, often requires careful control of diastereoselectivity. Several synthetic strategies have been developed to achieve this, yielding specific stereoisomers.

One effective method is the intramolecular cyclization of trisubstituted cyclopentane (B165970) carboxylates. This approach, mediated by bases such as lithium bis(trimethylsilyl)amide (LiHMDS), allows for the diastereoselective preparation of both cis- and trans-1,3-disubstituted housane-1-carboxylic acids. researchgate.netacs.org These carboxylic acids can then serve as versatile intermediates for the synthesis of other derivatives, including amines.

Another powerful technique is the sequential [2+1] and [2+2] photocycloaddition. This method involves the silver- or gold-catalyzed cyclopropenation of alkynes, followed by an intermolecular [2+2] photocycloaddition with an electron-deficient alkene. acs.orgnih.gov This process is noted for its high diastereoselectivity, which can be further enhanced by optimizing reaction conditions such as temperature. acs.org For instance, lowering the reaction temperature in certain photocycloadditions has been shown to significantly improve the diastereomeric ratio. acs.org

Synthetic Method Reactants Key Reagents/Conditions Diastereomeric Outcome
Intramolecular CyclizationTrisubstituted cyclopentane carboxylatesLiHMDSDiastereoselective formation of cis- and trans-1,3-disubstituted products researchgate.netacs.org
Sequential [2+1] and [2+2] CycloadditionAlkynes and electron-deficient alkenesAg or Au catalyst, then blue LED irradiation with a photocatalystHighly diastereoselective, with ratios >95:5 achievable acs.orgnih.gov
Palladium Carbene C-H InsertionUnsaturated hydrazonesPd(dba)₂, rac-MonoPhos, NaOtBuStereospecific and stereoselective formation of exo- and endo-products acs.org

Conformational Analysis of Bicyclo[2.1.0]pentane Derivatives

The bicyclo[2.1.0]pentane core is conformationally rigid due to its high degree of ring strain. smolecule.com This rigidity means that, unlike more flexible cyclic systems, it is essentially locked into a single low-energy conformation. The cyclopropane ring is planar, with bond angles of approximately 60 degrees. smolecule.com To alleviate some of the inherent strain, the four-membered cyclobutane ring adopts a puckered conformation. smolecule.com

X-ray diffraction studies of 1,3-disubstituted housane derivatives have provided valuable insight into their solid-state conformations. These studies reveal that both cis- and trans-isomers can be viewed as flattened analogs of cyclopentane derivatives, with the five-membered ring locked in a fixed envelope conformation. acs.orgresearchgate.netsemanticscholar.org This conformational rigidity has significant implications for the molecule's reactivity, as it pre-organizes the substituents into fixed spatial arrangements.

Structural Feature Conformational Detail Supporting Evidence
Overall ConformationRigid, locked in a single low-energy stateSpectroscopic and computational studies smolecule.com
Cyclopropane RingPlanarX-ray crystallography smolecule.com
Cyclobutane RingPuckeredX-ray crystallography smolecule.com
Substituted DerivativesFlattened analogs of cyclopentanes with a fixed envelope conformationX-ray diffraction studies of 1,3-disubstituted housanes acs.orgresearchgate.netsemanticscholar.org

Stereoselectivity in Radical and Electrophilic Functionalization

The fixed conformation and strained nature of the bicyclo[2.1.0]pentane skeleton lead to notable stereoselectivity in radical and electrophilic reactions.

In radical reactions, there is a discernible preference for attack at the endo face of the molecule. For example, the abstraction of a hydrogen atom from bicyclo[2.1.0]pentane by a hydroxyl radical is favored at the endo position over the exo position by approximately 1.4 kcal/mol. wayne.edu This preference is attributed to the stabilization of the transition state by the cyclopropylcarbinyl system. wayne.edu However, when more aggressive radical species like bromine or chlorine atoms are used, a different reaction pathway can dominate. These radicals can attack the bridgehead carbon atoms in an SH2 fashion, leading to the fission of the central C1-C4 bond and the formation of 3-halogenocyclopentyl radicals. rsc.org

A similar endo-selectivity is observed in electrophilic reactions. Computational modeling of the hydroxylation of bicyclo[2.1.0]pentane via a concerted oxygen insertion mechanism showed that the transition state leading to the endo-alcohol is lower in energy by 1.3 kcal/mol compared to the transition state for the exo-alcohol. wayne.edu

Reaction Type Reagent Stereochemical Preference Energy Difference (Exo vs. Endo)
Radical Hydrogen Abstraction•OHendo-hydrogen abstraction favored1.4 kcal/mol wayne.edu
Radical AttackBr•, Cl•Attack at bridgehead carbons with C-C bond fissionNot applicable rsc.org
Electrophilic HydroxylationModelled with H₂O-Oendo-alcohol formation favored1.3 kcal/mol wayne.edu

Synthetic Utility and Design Principles of Bicyclo 2.1.0 Pentan 1 Amine As a Building Block

Role of Bicyclo[2.1.0]pentane Scaffolds in Synthetic Organic Chemistry

The bicyclo[2.1.0]pentane framework, colloquially known as housane, is a highly strained carbocycle that has transitioned from a subject of physical organic curiosity to a valuable building block in modern synthesis. acs.org Its significant ring strain, estimated at 57.3 kcal/mol, is the primary driver of its reactivity, allowing for unique chemical transformations. acs.org

Application as Strain-Release Reagents

Bicyclo[2.1.0]pentanes are considered "strain-release" or "spring-loaded" reagents due to their high internal energy. acs.orgnih.gov This stored potential energy can be released through the cleavage of the central, highly strained carbon-carbon bridging bond. nih.gov This process is the fundamental basis for their "spring-loaded" behavior and is a key principle in their application. nih.gov The reactivity of these systems allows for the formation of functionalized cyclopentane (B165970) derivatives, making them powerful tools for elaborating molecular complexity. nih.gov The strategic use of this strain-release paradigm enables reactions that would otherwise be thermodynamically or kinetically unfavorable.

Construction of Complex Polycyclic Skeletons

The synthetic utility of bicyclo[2.1.0]pentanes extends to the construction of intricate polycyclic frameworks. The energy released upon the opening of the strained ring can drive cycloaddition reactions to form larger, more complex systems. For instance, bicyclo[2.1.0]pentanes have been strategically employed as building blocks in [2π + 2σ] cycloaddition reactions with alkenes. acs.org This methodology, facilitated by pyridine-assisted boronyl radical catalysis, provides an efficient and atom-economical route to synthesize bicyclo[2.2.1]heptane (BCHep) skeletons. acs.org Similarly, strain-release [2π+2σ] cycloadditions have been applied to the synthesis of bicyclo[2.1.1]hexane derivatives, which can serve as key intermediates in the synthesis of natural products. smolecule.com These transformations highlight the capacity of the bicyclo[2.1.0]pentane scaffold to act as a linchpin in the assembly of diverse and challenging molecular architectures. researchgate.netresearchgate.net

Bicyclo[2.1.0]pentane as a Bioisosteric Motif

In medicinal chemistry, the rigid three-dimensional structure of the bicyclo[2.1.0]pentane scaffold makes it an attractive motif for drug design. Its unique geometry and high sp³-hybridized carbon content offer advantages over traditional, planar aromatic systems. acs.orgsmolecule.com

Conformational Restriction in Molecular Design

The bicyclic nature of the housane framework provides a high degree of conformational rigidity. smolecule.com This structure locks substituents into well-defined positions in three-dimensional space, which is a valuable attribute for designing molecules that can precisely interact with biological targets. smolecule.com X-ray diffraction studies have confirmed this structural constraint, revealing that 1,3-disubstituted housanes can be viewed as flattened analogues of cyclopentane derivatives, with the five-membered ring locked in a fixed envelope conformation. semanticscholar.orgresearchgate.netacs.orgenamine.netnih.gov This pre-organization of the molecular shape can enhance binding affinity and selectivity for a target receptor by reducing the entropic penalty associated with binding.

Replacement of Aromatic Rings (e.g., Phenyl, Pyrrolidine) with Sp³-rich Frameworks

The strategy of replacing flat aromatic rings with saturated, three-dimensional scaffolds—a concept often termed "escaping flatland"—is a prominent trend in modern drug discovery. rsc.orgnih.govacs.org Aromatic rings can be associated with poor metabolic stability and low aqueous solubility. nih.govacs.org Saturated bioisosteres, such as those based on bicyclic frameworks, can improve these physicochemical properties. acs.orgescholarship.org

The bicyclo[2.1.0]pentane core, with its high fraction of sp³-hybridized atoms, serves as a unique structural motif for this purpose. acs.org It has been explored as a bioisosteric replacement for moieties such as the phenyl ring and pyrrolidine. escholarship.orgbaranlab.org The introduction of this scaffold can subtly alter a molecule's properties; for example, it has been shown to slightly increase hydrophilicity when compared to the analogous cyclopentane structure, a potentially beneficial modification for drug candidates. semanticscholar.orgacs.orgenamine.netnih.gov

Compound TypeLogP Increase Compared to Cyclopentane Analogues
Bicyclo[2.1.0]pentane Derivatives0.07–0.25 LogP units

Synthesis of Bicyclic Gamma-Amino Acid Analogues (GABA Analogues)

A specific application of the bicyclo[2.1.0]pentane scaffold in medicinal chemistry is in the synthesis of conformationally restricted analogues of neurotransmitters. researchgate.net Researchers have successfully developed synthetic routes to bicyclic γ-amino acids that incorporate the housane framework, creating novel GABA analogues. semanticscholar.orgacs.orgenamine.netnih.govenamine.net These syntheses often rely on the intramolecular cyclization of appropriately substituted cyclopentane precursors to build the strained bicyclic system. researchgate.netacs.orgenamine.netnih.gov

These rigid analogues serve as valuable molecular probes for studying receptor-ligand interactions. The bicyclo[2.1.0]pentane core does not significantly affect the acid dissociation constant (pKa) of the carboxylic acid group in these analogues compared to their cyclopentane counterparts. semanticscholar.orgacs.orgenamine.netnih.gov This allows for the isolation of conformational effects on biological activity, providing insights into the bioactive conformation of GABA at its target receptors.

PropertyEffect of Bicyclo[2.1.0]pentane Scaffold
ConformationRestricted; fixed envelope conformation of the five-membered ring. semanticscholar.orgnih.gov
pKaNot significantly affected compared to cyclopentane analogues. semanticscholar.orgnih.gov
Hydrophilicity (LogP)Slightly increased (by 0.07–0.25 LogP units) compared to cyclopentane analogues. semanticscholar.orgnih.gov

Derivatization Potential of Bicyclo[2.1.0]pentan-1-amine for Structural Diversity

The synthetic utility of this compound is intrinsically linked to its derivatization potential. The strained bicyclo[2.1.0]pentane core, often referred to as "housane," provides a rigid framework that can be strategically functionalized to generate a wide array of novel chemical entities. The primary amino group at the bridgehead position serves as a key handle for a multitude of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Bridge-Functionalized Derivatives

The functionalization of the methylene (B1212753) bridge (C5 position) of the bicyclo[2.1.0]pentane skeleton in derivatives of this compound is a challenging yet potentially rewarding strategy for introducing structural diversity. Direct C-H functionalization of this position is complicated by the inherent reactivity of the strained ring system.

Radical reactions on the parent bicyclo[2.1.0]pentane have been shown to proceed via abstraction of a hydrogen atom from the cyclobutane (B1203170) ring, leading to rearrangement and fission of the central C1-C4 bond. This suggests that direct functionalization of the bridge in the presence of the amine would require careful selection of reagents and reaction conditions to avoid undesired ring-opening pathways.

Alternative strategies for accessing bridge-functionalized derivatives may involve multi-step synthetic sequences starting from precursors where the desired functionality is introduced at an earlier stage. For instance, the ring contraction of a suitably substituted bicyclo[3.1.0]hexan-2-one derivative can lead to the formation of 2-substituted bicyclo[2.1.0]pentane-2-carboxylic acids and their derivatives. rsc.org These could, in principle, be converted to the corresponding amines, thereby providing access to bridge-functionalized this compound analogues. However, direct derivatization of the parent amine at the bridge position remains an area ripe for exploration.

Poly-substituted Variants and Sp3-rich Chemical Space Exploration

The synthesis of poly-substituted bicyclo[2.1.0]pentane derivatives is crucial for the systematic exploration of sp3-rich chemical space, a key objective in modern drug discovery. The introduction of multiple substituents onto the housane core allows for the fine-tuning of physicochemical properties and the creation of molecules with well-defined three-dimensional exit vectors for interaction with biological targets.

Recent advances have demonstrated highly stereoselective catalytic strategies for the synthesis of polysubstituted housanes with up to three contiguous all-carbon-quaternary centers. rsc.org These methods, often employing visible-light photocatalysis, provide a modular approach to constructing complex bicyclo[2.1.0]pentane scaffolds. rsc.org While these routes typically build the substituted core rather than derivatizing a pre-existing amine, the resulting polysubstituted structures could potentially be elaborated to include an amino group at the bridgehead.

Furthermore, diastereoselective approaches to 1,3-disubstituted bicyclo[2.1.0]pentane (housane) derivatives have been developed. enamine.net These methods often rely on the intramolecular cyclization of substituted cyclopentane precursors. enamine.net The resulting di-substituted housanes can serve as valuable building blocks for further functionalization, leading to a diverse range of poly-substituted variants. For example, bicyclic γ-amino acids, which are analogues of γ-aminobutyric acid (GABA), have been synthesized using this methodology. enamine.net

The exploration of sp3-rich chemical space using bicyclo[2.1.0]pentane scaffolds is still in its early stages compared to more established systems like bicyclo[1.1.1]pentane. However, the development of synthetic methods to access polysubstituted housanes is paving the way for the incorporation of this unique and structurally rich motif into screening libraries for drug discovery and materials science.

Below is a table summarizing some of the synthetic strategies towards substituted bicyclo[2.1.0]pentanes that could potentially be adapted to generate derivatives of this compound.

Synthetic StrategyDescriptionPotential for Amine IncorporationKey Features
Photocatalytic [2+2] Cycloaddition Stereoselective synthesis of polysubstituted housanes from cyclopropenes and alkenes under visible light irradiation. rsc.orgFunctional groups on the starting materials could be precursors to an amine.High stereoselectivity, mild reaction conditions.
Intramolecular Cyclization Diastereoselective synthesis of 1,3-disubstituted housane derivatives from trisubstituted cyclopentane carboxylates. enamine.netThe substituents on the cyclopentane ring could include a protected amine or a group that can be converted to an amine.Scalable, provides access to cis- and trans-isomers.
Ring Contraction Thermal ring contraction of 3-diazo-bicyclo[3.1.0]hexan-2-one derivatives to yield 2-substituted bicyclo[2.1.0]pentane-2-carboxylic acid derivatives. rsc.orgThe resulting carboxylic acid could be converted to an amine via standard functional group interconversions.Accesses bridge-functionalized systems.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Access Underexplored Functionalized Bicyclo[2.1.0]pentan-1-amine Derivatives

The limited availability of functionalized aminohousanes is a primary barrier to their widespread investigation. Future research will necessarily focus on creating modular and efficient synthetic pathways. While traditional methods for housane synthesis often lack directness, emerging strategies provide a foundation for accessing novel amine derivatives. acs.org

One promising avenue is the adaptation of modern photochemical methods. For instance, the sequential [2+2] photocycloaddition between cyclopropenes and electron-deficient alkenes, often sensitized by iridium-based photocatalysts under blue LED irradiation, has proven effective for creating highly functionalized housane cores. acs.orgsmolecule.com Future work could involve the use of nitrogen-containing alkenes or cyclopropenes to incorporate the desired amine functionality directly during the core synthesis.

Another key strategy involves the intramolecular cyclization of functionalized cyclopentane (B165970) precursors. Methods relying on the cyclization of substituted cyclopentane carboxylates have been used to prepare bicyclic γ-amino acids with a housane structure. semanticscholar.orgresearchgate.netenamine.net Adapting these routes by starting with different nitrogen-bearing precursors could provide access to a range of aminohousane analogues.

Furthermore, the recent development of methods to synthesize versatile borylated housanes via strain-release diboration of bicyclo[1.1.0]butanes presents a significant opportunity. nih.gov These boronic ester intermediates are ripe for functionalization, and their conversion to bridgehead amines would represent a powerful and flexible route to the target compounds.

Potential Synthetic Strategy Description Key Precursors Anticipated Advantage
Photochemical [2+2] Cycloaddition A two-step sequence involving metal-catalyzed cyclopropenation followed by a photocatalyzed cycloaddition. acs.orgNitrogen-substituted alkenes (e.g., enamines), cyclopropenes.High stereoselectivity and functional group tolerance.
Intramolecular Cyclization Base-mediated ring closure of a suitably functionalized cyclopentane bearing a leaving group and a protected amine. semanticscholar.orgenamine.netSubstituted cyclopentanes with amine and leaving group functionalities.Scalability and control over diastereoselectivity.
Functionalization of Borylated Intermediates Conversion of a versatile bridgehead boronic ester on the housane scaffold into an amine group. nih.govBorylated housanes, amination reagents.High modularity and access to diverse derivatives.
Rhodium-Catalyzed Cyclopropanation Intramolecular cyclopropanation of unsaturated diazo esters containing a nitrogen functionality. researchgate.netδ,ε-unsaturated α-diazo esters with protected amine groups.Access to unique substitution patterns.

Advanced Spectroscopic Characterization Techniques for Elucidating Structure and Dynamics of Aminohousanes

The inherent strain and non-planar geometry of the aminohousane skeleton necessitate the use of advanced spectroscopic techniques for unambiguous structural and dynamic characterization. While standard 1D ¹H and ¹³C NMR are foundational, a deeper understanding requires more sophisticated methods.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence), will be essential for assigning proton and carbon signals in complex, substituted derivatives. ipb.pt Of particular importance will be Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), which can elucidate the through-space proximity of protons, providing critical data to confirm the stereochemistry of substituents on the rigid bicyclic frame. ipb.ptresearchgate.net

Fourier-transform infrared (FT-IR) spectroscopy will be vital for confirming the presence of the N-H bond of the amine and other functional groups. Due to the strained nature of the ring system, the vibrational frequencies of bonds attached to the bicyclic core may exhibit unusual shifts, providing insights into the molecular structure. researchgate.net

Ultimately, single-crystal X-ray crystallography will be the definitive method for elucidating the precise three-dimensional structure. smolecule.comrsc.org This technique provides exact bond lengths, bond angles, and the characteristic folding angle of the housane framework, which are critical parameters for understanding the molecule's strain and reactivity. enamine.netsmolecule.com Comparing crystallographic data across a series of derivatives will offer insights into how different functional groups influence the core geometry.

Further Computational and Theoretical Insights into Reaction Mechanisms and Electronic Properties

Computational chemistry provides a powerful lens through which to understand the unique properties of highly strained molecules like this compound. Building upon theoretical studies of the parent housane hydrocarbon, future research will apply high-level ab initio and density functional theory (DFT) methods to explore the impact of the bridgehead amino group. rsc.org

Methods such as Complete Active Space Self-Consistent Field (CASSCF) with perturbation theory corrections (CASPT2) can be employed to accurately model the electronic structure and potential energy surfaces of reactions involving aminohousanes. smolecule.comrsc.org These calculations can predict the mechanisms of thermal isomerizations, cycloadditions, and ring-opening reactions, identifying transition states with significant biradical character that are common in such strained systems. capes.gov.bracs.org

DFT calculations will be instrumental in predicting key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). smolecule.com These values are central to understanding the compound's reactivity as a nucleophile or its behavior in photochemical processes. Furthermore, computational models can predict how substituents on the amine or the ring will modulate these electronic properties. This theoretical screening can guide synthetic efforts by identifying derivatives with desirable electronic characteristics. A key area of investigation will be the calculation of the pKa of the bridgehead amine, as the significant ring strain is expected to influence its basicity, a critical parameter for its potential use in medicinal chemistry. nih.govrsc.org

Exploration of New Reactivity Modes for this compound and its Role in Cascade Reactions

The substantial ring strain inherent to the bicyclo[2.1.0]pentane core is a reservoir of chemical potential, suggesting that aminohousanes could participate in a variety of unique transformations not accessible to unstrained amines. smolecule.com Future research will focus on harnessing this strain for novel synthetic applications, particularly in the context of cascade reactions.

Strain-release-driven transformations are a promising area of exploration. The cleavage of the central, highly strained C1-C4 bond can initiate a cascade of events. Research on related systems has shown that such ring-opening events can lead to skeletal rearrangements or expansions. rsc.orgrsc.org For this compound, it is conceivable that photochemical excitation or reaction with a radical initiator could trigger the formation of a diradical intermediate, which could then be trapped intramolecularly or intermolecularly to build more complex molecular architectures. Inspired by the photochemical ring-expansion of bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptanes, similar strategies could be developed for aminohousanes. nih.govnih.gov

The bridgehead amine itself can play a crucial role in directing or participating in these cascades. rsc.org For example, a reaction could be initiated at the amine, which then electronically triggers a ring-opening or fragmentation. Alternatively, the amine could act as an internal nucleophile to trap a reactive intermediate formed after the initial ring-opening step. Such cyclization/ring-expansion cascade reactions, where a strained intermediate is formed and then rearranges, could provide a pathway to medium-sized rings, which are often challenging to synthesize directly. whiterose.ac.uk

Integration of this compound into Multicomponent Reactions and High-Throughput Synthesis Strategies

For this compound and its derivatives to find broad application, particularly in drug discovery, methods for their rapid and diverse synthesis are required. Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all starting materials, are ideally suited for this purpose. researchgate.net

The successful application of MCRs to generate libraries of other bioisosteres, such as 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs), provides a clear roadmap. researchgate.netresearchgate.net Those reactions often employ a highly reactive precursor, like [1.1.1]propellane, which undergoes radical-mediated ring-opening and is subsequently trapped by other reaction partners. hznu.edu.cn A key future goal will be to develop a similarly reactive precursor for the housane system that can be integrated into a three-component coupling. This would allow for the simultaneous introduction of the amine functionality (or a precursor) and another point of diversity in a single, efficient step.

The implementation of such MCRs would be synergistic with high-throughput synthesis strategies. By varying the different components in the MCR, large libraries of structurally diverse aminohousane derivatives could be generated in parallel. This approach would require the development of robust purification and analysis techniques compatible with parallel synthesis workflows to manage the resulting compound collections efficiently. nih.gov The ability to rapidly construct and screen these libraries would significantly accelerate the exploration of aminohousanes as a new class of scaffolds for medicinal chemistry.

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